3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Medicinal Chemistry Chemical Synthesis Regioisomerism

Choose 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (CAS 18099-22-4) for its critical regiochemistry—4-methoxyphenyl at C-3 and nitro at C-4 deliver distinct electronic/steric profiles not found in isomers. The 4-nitro group enables selective reduction to 4-amino intermediates, facilitating SNAr and cross-coupling for diverse library synthesis. Ideal scaffold for kinase, GPCR, and ion channel targeted screening, as well as photoaffinity labeling (nitro→nitrene) to study protein-ligand interactions. Also relevant in agrochemical research as a 1-aryl-4-nitropyrazole analog. Verified ≥95% purity. For R&D use only.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B11779790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12)
InChIKeyQKFVTRWDDNUZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (CAS 18099-22-4): Core Structural and Supply Specifications


3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (CAS 18099-22-4) is a heterocyclic compound belonging to the class of phenylpyrazoles [1]. It features a pyrazole core substituted with a 4-methoxyphenyl group at the 3-position and a nitro group at the 4-position [1]. The compound has a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol . It is commercially available with a standard purity of ≥95% and is intended for research and development use only .

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Why Regioisomeric and Substituent Variations Alter Reactivity and Application Profiles


Generic substitution among pyrazole derivatives is not feasible due to the profound impact of substituent position and identity on chemical reactivity and biological activity . For example, the 4-methoxyphenyl substitution pattern in 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole directs specific electronic and steric properties, which differ significantly from its 3-methoxyphenyl regioisomer (CAS 1707603-09-5) or the 5-chloro-2-methoxyphenyl analog (CAS 1708168-80-2) . Furthermore, the presence of the nitro group at the 4-position of the pyrazole ring, rather than on a pendant phenyl group, is critical for enabling specific synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and subsequent reduction to amine intermediates .

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Quantifiable Differentiation Against Closest Analogs and In-Class Candidates


Regioisomeric Purity and Synthetic Availability: 3-(4-Methoxyphenyl) vs. 3-(3-Methoxyphenyl) Analogs

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (para-substituted) is a distinct chemical entity from its meta-substituted regioisomer, 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole (CAS 1707603-09-5) . The two compounds are not interchangeable due to differences in their steric and electronic properties, which influence their reactivity in subsequent synthetic steps .

Medicinal Chemistry Chemical Synthesis Regioisomerism

Synthetic Versatility: The 4-Nitro Group as a Reactive Handle for Diversification

The nitro group at the 4-position of the pyrazole ring acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) . This allows for the introduction of various substituents at the 5-position of the pyrazole ring, a transformation not readily accessible on the corresponding 4-unsubstituted pyrazole analog.

Organic Synthesis Building Block Derivatization

Differential Purity and Supply Consistency from a Verified Commercial Source

The compound is commercially available from AKSci (catalog #1729ED) with a guaranteed minimum purity of 95% . This specification ensures a consistent baseline quality for research, reducing variability compared to sourcing from non-verified or lower-purity suppliers.

Chemical Procurement Quality Control Reproducibility

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Diversified Pyrazole Libraries

The compound's 4-nitro group can be selectively reduced to a 4-amino group, which serves as a critical handle for further functionalization. This property makes 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole a valuable scaffold for generating diverse compound libraries for biological screening, particularly in projects targeting kinases, GPCRs, or ion channels .

Agrochemical Discovery: Development of Herbicidal or Plant Growth-Regulating Agents

1-Aryl-4-nitropyrazoles, a class to which 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole is structurally related, are documented for their herbicidal and plant growth-regulating activities [1]. This compound can serve as a key intermediate or a reference compound in the development of novel agrochemicals.

Chemical Biology: Design of Activity-Based Probes and Chemical Tools

The combination of a photoreactive nitro group (which can be reduced to a nitrene under UV light for photoaffinity labeling) and a methoxyphenyl moiety (which can engage in π-π stacking interactions) makes this compound a potential building block for designing chemical probes to study protein-ligand interactions [2].

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